molecular formula C8H13Cl2N3 B1459461 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride CAS No. 2098025-64-8

1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B1459461
CAS No.: 2098025-64-8
M. Wt: 222.11 g/mol
InChI Key: RGADTTDIGGXZPA-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding

The molecular architecture of 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride is characterized by a core azetidine ring system with specific substitution patterns that define its three-dimensional structure. The compound possesses the molecular formula C₈H₁₃Cl₂N₃ in its dihydrochloride salt form, with a molecular weight of 222.11 grams per mole. The base molecule without the hydrochloride components has the formula C₈H₁₁N₃, indicating the presence of three nitrogen atoms within the molecular framework.

The primary structural features include a four-membered azetidine ring bearing an amino group at the 3-position and a pyridin-2-yl substituent at the 1-position. The Simplified Molecular Input Line Entry System representation demonstrates the connectivity pattern: NC1CN(C2=NC=CC=C2)C1, which illustrates the attachment of the pyridine ring to the azetidine nitrogen through a direct carbon-nitrogen bond. This bonding arrangement creates a bicyclic system where the nitrogen atom of the azetidine ring serves as the linking point between the two heterocyclic components.

The International Chemical Identifier provides detailed bonding information: InChI=1S/C8H11N3/c9-7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6,9H2, which specifies the exact arrangement of atoms and their connectivity within the molecular structure. The compound's International Chemical Identifier Key, QVOHDNNQQKXNRL-UHFFFAOYSA-N, serves as a unique identifier for this specific molecular arrangement.

Structural Parameter Value
Molecular Formula (base) C₈H₁₁N₃
Molecular Formula (dihydrochloride) C₈H₁₃Cl₂N₃
Molecular Weight 222.11 g/mol
Number of Nitrogen Atoms 3
Ring Systems 2 (azetidine + pyridine)

The bonding characteristics exhibit typical patterns for nitrogen heterocycles, with the azetidine ring demonstrating significant ring strain due to its four-membered structure. This strain influences the bond angles and distances within the azetidine component, creating deviations from ideal tetrahedral geometry around the carbon atoms. The pyridine moiety maintains its aromatic character with delocalized π-electron system, contributing to the overall electronic properties of the molecule.

Conformational Analysis

The conformational behavior of this compound is significantly influenced by the inherent ring strain of the azetidine component and the rotational freedom around the carbon-nitrogen bond connecting the two heterocyclic systems. Azetidine rings exhibit unique conformational properties due to their four-membered structure, which can adopt either puckered or planar conformations depending on the substitution pattern and surrounding molecular environment.

Research on azetidine conformational preferences demonstrates that four-membered rings can have either puckered structure depending on the backbone structure because of the less puckered structure compared to larger ring systems. The ring strain in azetidines, approximately 25.4 kilocalories per mole, drives specific conformational preferences that minimize steric interactions while maintaining optimal orbital overlap.

The computational chemistry data for this compound reveals specific molecular descriptors that relate to its conformational characteristics. The topological polar surface area value of 42.15 square angstroms indicates the spatial distribution of polar regions within the molecule, which influences conformational stability through intramolecular interactions. The calculated logarithm of the partition coefficient value of 1.0725 suggests moderate lipophilicity, which correlates with specific conformational preferences in different chemical environments.

Conformational Parameter Value
Topological Polar Surface Area 42.15 Ų
Calculated LogP 1.0725
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 1

The rotational freedom around the nitrogen-pyridine bond represents the primary conformational variable in this system. With only one rotatable bond identified in the molecular structure, the conformational space is relatively constrained, leading to specific preferred orientations of the pyridine ring relative to the azetidine framework. This limited rotational freedom contributes to the compound's conformational stability and predictable three-dimensional arrangements.

The amino group at the 3-position of the azetidine ring introduces additional conformational considerations through its potential for hydrogen bonding interactions. These interactions can stabilize specific conformations and influence the overall molecular geometry. The presence of three hydrogen bond acceptors and one hydrogen bond donor creates opportunities for intramolecular and intermolecular hydrogen bonding that affects conformational preferences.

Solid-State Crystallography

The solid-state structure of this compound is characterized by specific crystallographic arrangements that reflect the compound's molecular geometry and intermolecular interactions. The dihydrochloride salt formation significantly influences the crystal packing through the introduction of chloride counterions that participate in extensive hydrogen bonding networks within the crystal lattice.

Collision cross section measurements provide insights into the three-dimensional structure of the compound in different ionization states. The predicted collision cross section values for various molecular adducts demonstrate the compound's structural characteristics under different analytical conditions. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 129.7 square angstroms, while the sodium adduct [M+Na]⁺ shows a larger value of 136.2 square angstroms.

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ųr)
[M+H]⁺ 150.10257 129.7
[M+Na]⁺ 172.08451 136.2
[M-H]⁻ 148.08801 133.0
[M+NH₄]⁺ 167.12911 141.3
[M+K]⁺ 188.05845 136.9

The crystallographic behavior of related pyridine-azetidine systems has been documented in coordination compounds, providing insights into potential packing arrangements. Studies of silver coordination polymers with pyridine-containing ligands demonstrate helical chain formation through metal-ligand interactions, suggesting that the pyridine component in this compound may participate in similar ordered arrangements in its crystalline state.

The storage requirements for this compound, specified as 4°C with protection from light, indicate sensitivity to environmental conditions that may affect crystal stability. This temperature dependence suggests that the crystalline form may undergo phase transitions or degradation processes at elevated temperatures, reflecting the importance of maintaining specific crystallographic arrangements for compound stability.

The molecular packing in the solid state is likely influenced by hydrogen bonding interactions involving the amino group and the chloride counterions. These interactions create three-dimensional networks that stabilize the crystal structure and determine the compound's physical properties. The presence of multiple nitrogen atoms capable of participating in hydrogen bonding provides numerous opportunities for intermolecular interactions that direct crystal formation and influence the overall crystallographic parameters.

X-ray diffraction studies of similar compounds containing both azetidine and pyridine components have revealed specific packing motifs and intermolecular distance relationships. These structural investigations provide valuable insights into the expected crystallographic behavior of this compound and its potential applications in materials science and pharmaceutical formulations.

Properties

IUPAC Name

1-pyridin-2-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-3-1-2-4-10-8;;/h1-4,7H,5-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGADTTDIGGXZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098025-64-8
Record name 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride
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Biological Activity

1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by recent research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring attached to an azetidine moiety, which is a four-membered nitrogen-containing heterocycle. The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions to yield the azetidine structure, followed by salt formation with hydrochloric acid to obtain the dihydrochloride salt form.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In a screening assay against various bacterial strains, the compound demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli64

These results suggest that the compound may serve as a lead for developing new antibiotics, particularly in combating resistant strains.

Neuropharmacological Effects

This compound has also been investigated for its effects on the central nervous system. Preliminary studies indicate that it acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer's. The binding affinity (K_i) was found to be approximately 0.7 nM, indicating high potency.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Receptor Modulation : By acting on nAChRs, it modulates neurotransmitter release, which may enhance cognitive functions.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • Antimicrobial Study : A recent investigation published in a peer-reviewed journal assessed the compound's efficacy against multi-drug resistant strains. The study concluded that it could be a promising candidate for further development in antimicrobial therapies .
  • Neuropharmacology : Research focused on its role as an nAChR modulator showed improved cognitive performance in animal models when administered at specific dosages .
  • Toxicological Assessment : Toxicity studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses, suggesting its potential for clinical applications .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride C₈H₁₁N₃·2HCl 225.11 Azetidine + pyridin-2-yl substituent
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride C₇H₁₀N₄·2HCl 223.10 Azetidine + pyrimidin-4-yl group
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride C₉H₉F₃N₂·2HCl 263.64 Cyclopropane + trifluoromethylpyridine
Azetidin-3-amine dihydrochloride C₃H₈N₂·2HCl 145.03 Unsubstituted azetidine
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride C₇H₁₂N₄·2HCl 225.12 Azetidine + methylimidazole substituent

Key Observations:

Ring Size and Strain: The azetidine ring (four-membered) in the main compound introduces ring strain, enhancing reactivity in nucleophilic additions compared to five- or six-membered analogs (e.g., pyrrolidine or piperidine derivatives) .

Substituent Effects :

  • The pyridin-2-yl group provides aromaticity and π-π stacking capability, which may enhance binding interactions in medicinal chemistry applications. In contrast, pyrimidin-4-yl analogs (e.g., 1-(pyrimidin-4-yl)azetidin-3-amine dihydrochloride) offer additional hydrogen-bonding sites due to the second nitrogen in the pyrimidine ring .
  • The trifluoromethyl group in cyclopropane derivatives increases lipophilicity and metabolic stability, a common strategy in drug design .

Physicochemical Properties :

  • The dihydrochloride salt form improves aqueous solubility across all analogs. Unsubstituted azetidin-3-amine dihydrochloride has the lowest molecular weight (145.03 g/mol), favoring applications requiring small molecular scaffolds .
  • Collision cross-section (CCS) values for the main compound (129.3–137.4 Ų) suggest moderate polarity, comparable to pyrimidine analogs but distinct from bulkier derivatives like trifluoromethyl-substituted compounds .

Azetidin-3-amine dihydrochloride is widely used in cycloadditions and ring-opening reactions due to its simplicity , whereas imidazole-containing analogs (e.g., 1-(azetidin-3-yl)-2-methylimidazole dihydrochloride) may target specific biological pathways .

Preparation Methods

General Synthetic Strategies

The preparation of 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride typically involves:

  • Construction of the pyridin-2-yl moiety or its derivatives.
  • Formation of the azetidine ring, a four-membered nitrogen-containing ring.
  • Introduction of the amine group at the 3-position of the azetidine ring.
  • Conversion of the free base to the dihydrochloride salt for stability and isolation.

These steps can be achieved via condensation reactions, cyclization protocols, and salt formation under acidic conditions.

Pyridine Derivative Formation

Pyridine derivatives, especially those substituted at the 2-position, are commonly synthesized through condensation reactions involving aldehydes and amines. For example, metal-free, mild condensation of α,β-unsaturated aldehydes with propargylamine catalyzed by sodium bicarbonate yields substituted pyridines efficiently with water as the only byproduct.

In patent literature, 2-pyridinylmethylamine derivatives are prepared through multi-step synthetic sequences involving protective groups and functional group interconversions, such as:

  • Formation of dioxolane-protected pyridine intermediates.
  • Reaction with aminoethanethiol at elevated temperatures (~130 °C) to introduce amine functionalities.
  • Use of hydrazine hydrate for further functionalization.
  • Purification by chromatography to isolate intermediates.

These steps provide a foundation for introducing the pyridin-2-yl group onto the azetidine framework.

Azetidine Ring Construction and Functionalization

Azetidine synthesis often involves cyclization reactions starting from suitably functionalized precursors. For example, chloroacetyl chloride reacts with Schiff base derivatives under basic conditions (triethylamine) to form azetidin-2-one rings, which can be further modified to introduce substituents at the 3-position.

Specifically, azetidin-3-amine derivatives can be synthesized by:

  • Reacting chloroacetyl chloride with pyridinyl-substituted Schiff bases to form azetidinone intermediates.
  • Subsequent reduction or substitution reactions to convert the azetidinone to azetidin-3-amine.
  • Isolation and purification by recrystallization or chromatography.

This approach is supported by examples where azetidin-2-one derivatives bearing pyridin-4-yl substituents were synthesized and then converted to amine derivatives.

Salt Formation: Dihydrochloride Preparation

The free base 1-(Pyridin-2-yl)azetidin-3-amine is typically converted into its dihydrochloride salt to improve stability, solubility, and ease of handling. This is achieved by:

  • Treating the free amine with hydrochloric acid in a suitable solvent.
  • Isolating the dihydrochloride salt as a crystalline solid.

This step is standard in amine chemistry to obtain stable, pure compounds suitable for further applications.

Representative Preparation Procedure (Summarized)

Step Reagents/Conditions Description Outcome
1 α,β-Unsaturated aldehyde + propargylamine, NaHCO₃ catalyst Metal-free condensation to form substituted pyridine Pyridin-2-yl intermediate formed
2 Chloroacetyl chloride + pyridinyl Schiff base, triethylamine, reflux Cyclization to azetidin-2-one ring Azetidinone intermediate obtained
3 Reduction/substitution (e.g., hydrazine hydrate) Conversion of azetidinone to azetidin-3-amine 1-(Pyridin-2-yl)azetidin-3-amine free base
4 Treatment with HCl in solvent Salt formation This compound isolated

Research Findings and Notes

  • The metal-free condensation method for pyridine derivatives is advantageous due to mild conditions, high yields, and environmentally benign byproducts (water).
  • The use of protective groups such as dioxolane on pyridine intermediates allows selective functionalization and improved yields in multi-step syntheses.
  • Azetidine ring formation via chloroacetyl chloride and Schiff base intermediates is well-documented and allows for diverse substitution patterns on the azetidine ring.
  • Purification techniques including flash chromatography and recrystallization are critical to isolate pure compounds, especially after multi-step syntheses.
  • Conversion to dihydrochloride salts enhances compound stability, an important consideration for storage and pharmaceutical applications.

Summary Table of Key Preparation Methods

Method Aspect Description Advantages References
Pyridine ring formation Metal-free condensation of α,β-unsaturated aldehydes with propargylamine Mild, high yield, water byproduct
Pyridine intermediate protection Use of dioxolane groups for selective functionalization Improved selectivity and yield
Azetidine ring synthesis Cyclization of chloroacetyl chloride with pyridinyl Schiff bases Versatile, well-established
Amine introduction Reduction/substitution of azetidinone intermediates Efficient conversion to amine
Salt formation Acid treatment to form dihydrochloride salt Stability and ease of handling Standard practice
Purification Flash chromatography, recrystallization High purity product isolation

Q & A

What are the recommended methods for synthesizing 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride with high purity?

Basic Research Focus
A robust synthesis protocol involves coupling pyridine derivatives with azetidine precursors under controlled reaction conditions. Key steps include:

  • Reaction Optimization : Use statistical experimental design (e.g., factorial design) to identify optimal temperature, solvent polarity, and stoichiometry, minimizing trial-and-error approaches .
  • Purification : Employ recrystallization in polar aprotic solvents or reverse-phase HPLC to isolate the dihydrochloride salt. Monitor purity via LC-MS and elemental analysis .
  • Computational Pre-screening : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates, reducing synthesis time .

How should researchers characterize the compound’s structural integrity post-synthesis?

Basic Research Focus
Comprehensive characterization ensures structural fidelity and salt formation:

  • Spectroscopic Analysis : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the azetidine ring geometry and pyridine substitution pattern. IR spectroscopy verifies amine hydrochloride formation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C8_8H12_{12}N3_3·2HCl, MW 236.14) and isotopic distribution .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks in the dihydrochloride form .

How can quantum chemical calculations optimize reaction pathways for derivatives of this compound?

Advanced Research Focus
Computational methods accelerate derivative synthesis:

  • Reaction Path Search : Use tools like GRRM or Gaussian to map energy landscapes, identifying low-barrier pathways for ring functionalization or substitution .
  • Transition State Analysis : Calculate activation energies for azetidine ring-opening/closure reactions to avoid kinetic traps .
  • Solvent Effects : Simulate solvent interactions (e.g., water vs. DMF) using COSMO-RS to predict solubility and reaction yields .

What experimental design strategies minimize variability in pharmacological assays involving this compound?

Advanced Research Focus
To ensure reproducibility in bioactivity studies:

  • Factorial Design : Systematically vary parameters like pH, temperature, and concentration to identify critical factors affecting assay outcomes .
  • Blocking Techniques : Control batch-to-batch variability by grouping experiments by synthesis lot or reagent source .
  • Response Surface Methodology (RSM) : Model dose-response relationships to optimize IC50_{50} determinations .

How can researchers resolve contradictions between computational predictions and experimental results in modifying this compound’s scaffold?

Advanced Research Focus
Discrepancies often arise from incomplete modeling assumptions:

  • Feedback Loops : Integrate experimental data (e.g., kinetic profiles) into computational refinements, such as adjusting force fields or solvation models .
  • Multi-scale Modeling : Combine molecular dynamics (MD) for bulk behavior with quantum mechanics (QM) for reactive sites to capture emergent properties .
  • Sensitivity Analysis : Identify which computational parameters (e.g., basis set size) most affect predictions and validate them experimentally .

What are the stability considerations for this compound under different storage conditions?

Advanced Research Focus
Stability impacts shelf life and experimental reproducibility:

  • Thermal Degradation : Conduct accelerated stability studies (40–60°C) to identify decomposition products (e.g., pyridine derivatives or HCl release) .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photolytic cleavage of the azetidine ring .
  • Hygroscopicity : Use desiccants in storage containers to avoid hydrate formation, which alters solubility and reactivity .

How can researchers design selective functionalization protocols for the azetidine ring without disrupting the pyridine moiety?

Advanced Research Focus
Selective modification requires strategic protection/deprotection:

  • Protecting Groups : Temporarily block the pyridine nitrogen with Boc or Fmoc groups during azetidine functionalization .
  • Catalytic Strategies : Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation at the azetidine C3 position, leveraging steric hindrance to protect pyridine .
  • pH-Controlled Reactions : Exploit differential protonation states of the pyridine (pKa_a ~5) and azetidine amine (pKa_a ~9) to direct reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride
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